

# Verazine: A Comprehensive Technical Dossier on its Chemical Structure, Bioactivity, and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Verazine** is a steroidal alkaloid of the 22,26-epiminocholestane class, naturally occurring in various species of the Veratrum genus.[1] This document provides an in-depth technical overview of **Verazine**, encompassing its chemical structure, physicochemical properties, and known biological activities, including its anti-inflammatory and antifungal properties. Furthermore, this guide details its biosynthetic pathway, chemical synthesis, and relevant experimental protocols. **Verazine** is a notable precursor in the biosynthesis of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, highlighting its significance in developmental biology and oncology research.[2][3]

### **Chemical Structure and Properties**

**Verazine** is a complex steroidal alkaloid with the molecular formula C<sub>27</sub>H<sub>43</sub>NO.[4][5] Its structure is characterized by a C-nor-D-homosteroid skeleton.[6]

Systematic IUPAC Name: (3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol.[4][5]



SMILES String: C[C@H]1CCC(=NC1)--INVALID-LINK-[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC--INVALID-LINK-O)C)C[4]

InChi Key: VRBNGKPRTHBEIQ-LURFOZDGSA-N[4]

### **Physicochemical Data**

The following table summarizes key physicochemical properties of **Verazine**.

Property	Value	Source
Molecular Formula	C27H43NO	[4][5]
Molecular Weight	397.647 g/mol	[1]
Monoisotopic Mass	397.334465009 Da	[1]
Water Solubility (predicted)	0.00035 g/L	[1]
logP (predicted)	5.88	[1]
pKa (Strongest Basic, predicted)	4.12	[1]
CAS Number	14320-81-1	[4]

### **Biological Activity and Mechanism of Action**

**Verazine** exhibits a range of biological activities, with its anti-inflammatory and antifungal properties being the most studied. It is also known to cause DNA damage in the cerebellum and cerebral cortex of mice in a dose-dependent manner.[4]

### **Anti-inflammatory Activity**

**Verazine** has demonstrated potent anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, **Verazine** inhibited the production of nitric oxide (NO) with a half-maximal inhibitory concentration (IC50) of 20.41  $\mu$ M.[7][8] Further investigations revealed that **Verazine** can suppress the secretion of pro-inflammatory cytokines such as interleukin-1 $\beta$  (IL-1 $\beta$ ), interleukin-6 (IL-6), and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ).[7] It



also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[7] The underlying mechanism of its anti-inflammatory action is believed to involve the inhibition of the NF-kB signaling pathway and the activation of the Keap1/Nrf2/HO-1 axis.[7]

### **Antifungal Activity**

**Verazine** is recognized as an antifungal agent, although specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a broad panel of fungal species are not extensively detailed in the provided search results.[4] Its utility in studying fungal infections has been noted.[4]

### **Role in the Hedgehog Signaling Pathway**

Verazine is a crucial intermediate in the biosynthesis of cyclopamine, a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is vital during embryonic development and its aberrant activation is implicated in several cancers.[9][10] Cyclopamine exerts its inhibitory effect by directly binding to the Smoothened (SMO) receptor, a key component of the Hh pathway.[6] While Verazine is a direct precursor to this inhibitor, current research does not indicate that Verazine itself is a potent inhibitor of the Hedgehog pathway.

### Biosynthesis and Chemical Synthesis Biosynthetic Pathway of Verazine

The biosynthesis of **Verazine** in Veratrum species begins with cholesterol. A series of enzymatic reactions, catalyzed by cytochrome P450 enzymes and a transaminase, convert cholesterol into **Verazine**.

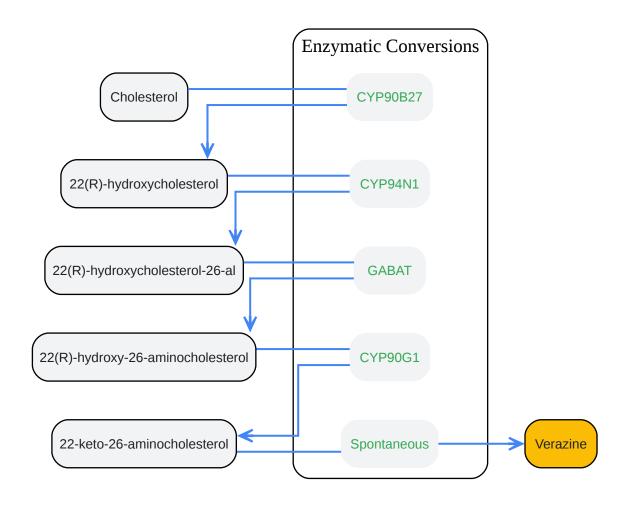
The key enzymatic steps are:

- 22-hydroxylation of cholesterol: Catalyzed by CYP90B27.
- 26-hydroxylation/oxidation of 22-hydroxycholesterol: Catalyzed by CYP94N1.
- Transamination at C-26: The aldehyde group is converted to an amino group by a γaminobutyrate transaminase (GABAT).



 Oxidation at C-22 and cyclization: The C-22 hydroxyl group is oxidized by CYP90G1, leading to spontaneous cyclization to form Verazine.[11]

This pathway has been successfully reconstituted in heterologous systems like Nicotiana benthamiana and Saccharomyces cerevisiae for the production of **Verazine**.[3][12]



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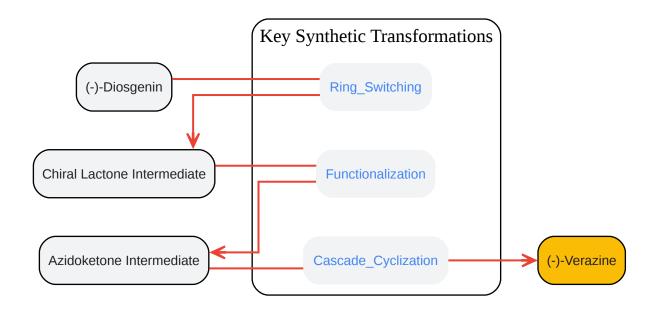
Caption: Biosynthetic pathway of **Verazine** from cholesterol.

### **Stereoselective Chemical Synthesis**

An efficient stereoselective synthesis of (-)-**Verazine** has been developed starting from the abundant natural product, (-)-diosgenin.[13] The synthesis involves a key cascade ringswitching process to open the E-ring of the furostan skeleton and construct a chiral six-



membered lactone intermediate.[13][14] This is followed by a series of functional group manipulations and a final cascade reduction/cyclization to yield **Verazine**.[14]



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Caption: Simplified workflow for the chemical synthesis of **Verazine**.

## Experimental Protocols Extraction of Verazine from Plant Material (General Protocol)

This protocol is a general guide for the extraction of steroidal alkaloids from Veratrum species.

- Plant Material Preparation: The roots and rhizomes of the selected Veratrum species are collected, washed, dried, and ground into a coarse powder.
- Maceration: The powdered plant material is soaked in a suitable solvent, such as 75% ethanol, in a sealed container for a period of at least three days with occasional agitation.[15]
- Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.



- Acid-Base Extraction: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH<sub>4</sub>OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the total alkaloids.
- Chromatographic Separation: The total alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexaneethyl acetate or dichloromethane-methanol) to isolate **Verazine**. Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Structure Elucidation: The structure of the isolated Verazine is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[15]

### In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in Macrophages

This protocol is based on the methodology described for testing the anti-inflammatory effects of **Verazine** on RAW264.7 macrophages.[7]

- Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of **Verazine** (e.g., 2.5, 5, 10, 20, 30  $\mu$ M). The cells are pre-treated for 2 hours.
- Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) at a final concentration of 1 µg/mL to induce an inflammatory response. The cells are incubated for a further 18-24 hours.
- Nitric Oxide Measurement (Griess Assay):



- An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent
  (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in
  phosphoric acid).
- The mixture is incubated at room temperature for 10-15 minutes.
- The absorbance is measured at approximately 540 nm using a microplate reader.
- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
- Cell Viability Assay (MTS/MTT Assay): A cell viability assay is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of Verazine.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the concentration of **Verazine**.

### Antifungal Susceptibility Testing (General Broth Microdilution Protocol)

This is a generalized protocol for determining the minimum inhibitory concentration (MIC) of an antifungal agent like **Verazine**.

- Fungal Inoculum Preparation: A suspension of the test fungus is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 1 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL) in a suitable broth medium (e.g., RPMI-1640).
- Serial Dilution of **Verazine**: A two-fold serial dilution of **Verazine** is prepared in a 96-well microtiter plate using the broth medium.
- Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without **Verazine**) and a negative control (broth only) are included.
- Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

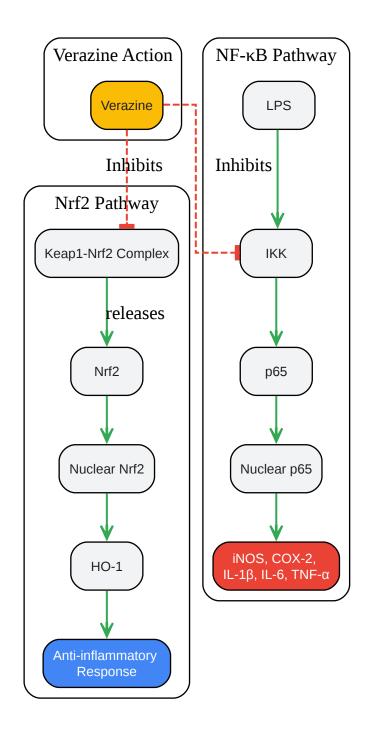


MIC Determination: The MIC is determined as the lowest concentration of Verazine that
causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared
to the positive control. This can be assessed visually or by measuring the optical density at a
specific wavelength.

### Signaling Pathways and Logical Relationships Anti-inflammatory Signaling Cascade

**Verazine**'s anti-inflammatory effects are mediated through the modulation of key signaling pathways in macrophages.





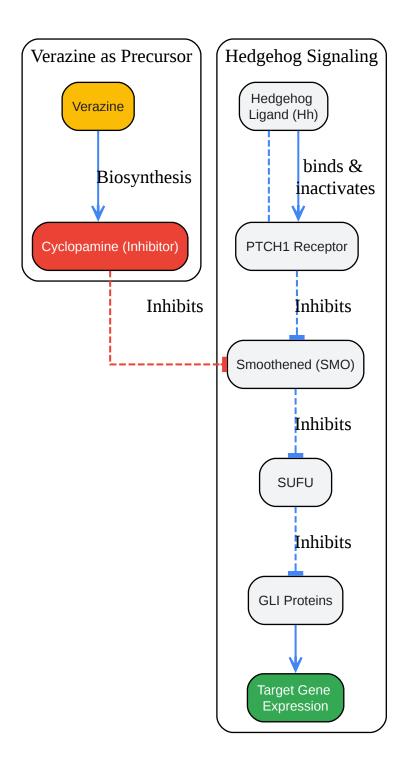
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Caption: Verazine's anti-inflammatory mechanism of action.

### Hedgehog Signaling Pathway and Verazine's Role as a Precursor



This diagram illustrates the canonical Hedgehog signaling pathway and the position of **Verazine** as a precursor to the inhibitor cyclopamine.



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Caption: Hedgehog signaling pathway and Verazine's role as a precursor.



### Conclusion

**Verazine** is a multifaceted steroidal alkaloid with significant biological activities and serves as a key precursor to the important Hedgehog pathway inhibitor, cyclopamine. Its anti-inflammatory properties, mediated through the NF-κB and Nrf2 pathways, make it a compound of interest for further investigation in inflammatory disease models. The elucidation of its biosynthetic and synthetic pathways provides opportunities for the production and derivatization of **Verazine** for future drug development and biological studies. This technical guide provides a foundational understanding of **Verazine** for researchers and scientists in the field.

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